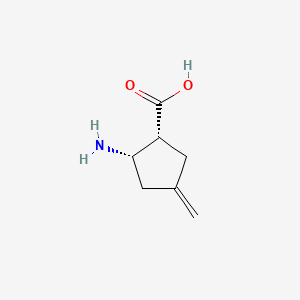
Icofungipen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icofungipen, also known as PLD-118, is a novel antifungal agent belonging to the class of beta amino acids. It has shown significant activity against Candida species, particularly Candida albicans. This compound has been taken through phase II clinical trials and has demonstrated promising results in both in vitro and in vivo studies .
Méthodes De Préparation
Icofungipen is a synthetic derivative of the naturally occurring beta amino acid cispentacin. The preparation of this compound involves the transformation of unsaturated bicyclic beta-lactams through regio- and stereocontrolled hydroxylation techniques, followed by hydroxy group oxidation and oxo-methylene interconversion with a phosphorane . The industrial production of this compound involves the use of high-performance liquid chromatography for the quantification and purification of the compound .
Analyse Des Réactions Chimiques
Icofungipen undergoes various chemical reactions, including:
Oxidation: The hydroxylation of the ring olefinic bond followed by oxidation.
Substitution: The transformation of the ring olefinic bond through regio- and stereocontrolled hydroxylation techniques.
Common reagents and conditions used in these reactions include phthaldialdehyde for derivatization and high-performance liquid chromatography for quantification . The major products formed from these reactions are derivatives of this compound with modified functional groups.
Applications De Recherche Scientifique
Icofungipen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta amino acids and their derivatives.
Biology: Investigated for its antifungal activity against various Candida species.
Mécanisme D'action
Icofungipen exerts its antifungal effects by inhibiting isoleucyl-tRNA synthetase, an enzyme crucial for protein biosynthesis in fungi. This inhibition disrupts protein synthesis, leading to the accumulation of the compound in yeast cells and ultimately causing cell death . The molecular target of this compound is the isoleucyl-tRNA synthetase enzyme, and the pathway involved is the inhibition of protein biosynthesis.
Comparaison Avec Des Composés Similaires
Icofungipen is unique compared to other antifungal agents due to its beta amino acid structure and its mechanism of action. Similar compounds include:
This compound differs from these compounds in its specific inhibition of isoleucyl-tRNA synthetase and its enhanced activity against azole-resistant Candida strains .
Propriétés
Numéro CAS |
156292-16-9 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(1S,2R)-2-amino-4-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m0/s1 |
Clé InChI |
RKOUGZGFAYMUIO-NTSWFWBYSA-N |
SMILES |
C=C1CC(C(C1)N)C(=O)O |
SMILES isomérique |
C=C1C[C@@H]([C@@H](C1)N)C(=O)O |
SMILES canonique |
C=C1CC(C(C1)N)C(=O)O |
Synonymes |
Cyclopentanecarboxylic acid, 2-amino-4-methylene-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















